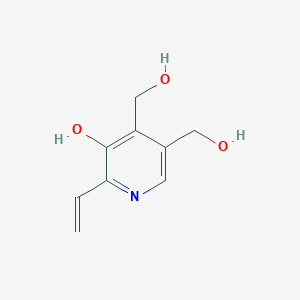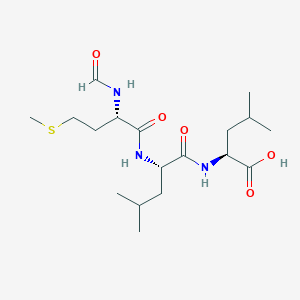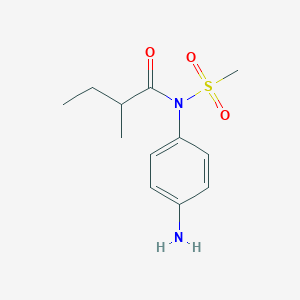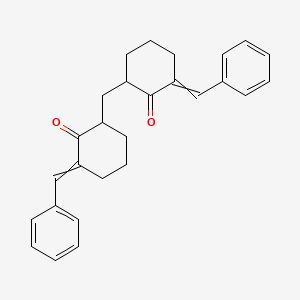![molecular formula C18H12N2O3 B14609665 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole CAS No. 61082-88-0](/img/structure/B14609665.png)
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is a complex organic compound characterized by its unique structure, which includes a furoindole core substituted with a nitrophenyl ethenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with an appropriate indole derivative under basic conditions to form the ethenyl linkage. This is followed by cyclization to form the furoindole core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethenyl]-4H-furo[3,2-B]indole
- 2-[2-(4-Methoxyphenyl)ethenyl]-4H-furo[3,2-B]indole
- 2-[2-(4-Methylphenyl)ethenyl]-4H-furo[3,2-B]indole
Uniqueness
2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .
Eigenschaften
CAS-Nummer |
61082-88-0 |
|---|---|
Molekularformel |
C18H12N2O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-[2-(4-nitrophenyl)ethenyl]-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C18H12N2O3/c21-20(22)13-8-5-12(6-9-13)7-10-14-11-17-18(23-14)15-3-1-2-4-16(15)19-17/h1-11,19H |
InChI-Schlüssel |
MTQBERRGNCJKGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)










![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
